Dactolisib

Catalog No.
S548367
CAS No.
915019-65-7
M.F
C30H23N5O
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dactolisib

CAS Number

915019-65-7

Product Name

Dactolisib

IUPAC Name

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile

Molecular Formula

C30H23N5O

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3

InChI Key

JOGKUKXHTYWRGZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile, 2-methyl-2-(4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-1h-imidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile, BEZ235, dactolisib, NVP BEZ235, NVP-BEZ235, NVPBEZ235

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5

The exact mass of the compound Dactolisib is 469.19026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 751249. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoquinoline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dactolisib, also known as NVP-BEZ235, is a synthetic, orally bioavailable imidazoquinoline derivative that functions as a dual, ATP-competitive inhibitor of both class I phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). This dual-action mechanism allows it to simultaneously block two critical nodes in a signaling pathway frequently hyperactivated in various cancer types, leading to the induction of G1 cell cycle arrest and inhibition of tumor cell proliferation. Its primary utility is as a research tool for investigating cancer biology, particularly in models with known PI3K pathway mutations or dependency.

While other dual PI3K/mTOR inhibitors like Apitolisib (GDC-0980) exist, they are not directly interchangeable with Dactolisib for procurement decisions. Subtle but critical differences in the isoform selectivity profile against PI3Kα, β, δ, and γ can lead to significantly different biological outcomes depending on the genetic background of the model system. Furthermore, variations in pharmacokinetic properties, such as oral bioavailability and ability to cross the blood-brain barrier, make one compound suitable for a specific *in vivo* study design (e.g., orthotopic brain tumor models) where another would fail. Selecting a substitute based on class name alone introduces unacceptable risks of study irreproducibility and invalid conclusions.

Distinct PI3K Isoform Selectivity Profile Compared to Apitolisib (GDC-0980)

Dactolisib exhibits a distinct inhibitory profile across Class I PI3K isoforms compared to the close analog Apitolisib (GDC-0980). In biochemical assays, Dactolisib is notably more potent against PI3Kβ (p110β), with an IC50 of 75 nM, whereas Apitolisib is significantly less active against this isoform (IC50 = 27 nM). Conversely, Apitolisib shows similar high potency to Dactolisib against the p110α isoform (5 nM vs 4 nM). This differential potency against PI3Kβ is a key selection factor for studies involving PTEN-deficient tumors, where signaling is driven primarily through the PI3Kβ isoform.

Evidence DimensionBiochemical IC50 against PI3K isoforms
Target Compound DataDactolisib: p110α = 4 nM; p110β = 75 nM; p110δ = 7 nM; p110γ = 5 nM
Comparator Or BaselineApitolisib (GDC-0980): p110α = 5 nM; p110β = 27 nM; p110δ = 7 nM; p110γ = 14 nM
Quantified DifferenceDactolisib is ~2.8-fold less potent against PI3Kβ than Apitolisib.
ConditionsCell-free biochemical kinase assays.

This specific isoform profile makes Dactolisib a more selective tool for interrogating PI3Kα/δ/γ-driven signaling relative to PI3Kβ, a critical consideration for pathway-specific cancer models.

Demonstrated Oral Bioavailability for In Vivo Studies

Dactolisib is characterized as an orally available compound suitable for *in vivo* research, a critical attribute for preclinical studies requiring systemic administration. Following oral gavage in mice, Dactolisib achieves plasma concentrations sufficient to engage the target and produce a pharmacodynamic response in tumor tissues. While clinical studies have noted that its oral bioavailability in humans can be low and variable, preclinical models consistently demonstrate sufficient exposure to achieve anti-tumor activity, a key procurement consideration for animal-based research. This contrasts with many first-generation PI3K inhibitors that lacked oral bioavailability, limiting their utility.

Evidence DimensionOral Bioavailability & In Vivo Activity
Target Compound DataDemonstrates disease stasis and target inhibition in xenograft models when administered orally.
Comparator Or BaselineFirst-generation inhibitors (e.g., LY294002) which have poor pharmaceutical properties and high in vivo toxicity.
Quantified DifferenceEnables oral dosing regimens in preclinical models, which is not feasible with many earlier-generation PI3K inhibitors.
ConditionsMouse xenograft models of human cancer.

For researchers planning animal studies, procuring an orally active compound like Dactolisib simplifies dosing regimens and better mimics clinical administration routes compared to compounds requiring IP or IV injection.

Evidence of Blood-Brain Barrier Penetration for CNS Tumor Models

Unlike many kinase inhibitors, Dactolisib has shown evidence of crossing the blood-brain barrier (BBB), making it a candidate for preclinical studies of central nervous system (CNS) malignancies. While some studies report limited efficacy or toxicity challenges in orthotopic models, others have successfully demonstrated target engagement and anti-tumor effects in intracranial tumors. For example, one study noted that a patient with brain metastases experienced a partial response in brain lesions. This capability distinguishes it from other PI3K/mTOR inhibitors that are not BBB-penetrant and would be unsuitable for procurement for neuro-oncology research.

Evidence DimensionBlood-Brain Barrier (BBB) Penetration
Target Compound DataEvidence of BBB penetration and activity in intracranial tumor models reported in preclinical and clinical studies.
Comparator Or BaselineNon-penetrant PI3K inhibitors, which are ineffective for primary brain tumors or brain metastases.
Quantified DifferenceEnables direct investigation of PI3K/mTOR signaling in CNS tumors, which is not possible with non-penetrant analogs.
ConditionsOrthotopic glioma xenograft models; patients with brain metastases.

This makes Dactolisib a specifically relevant procurement choice for researchers investigating therapies for glioblastoma or brain metastases from other cancers.

In Vivo Efficacy Studies Requiring Oral Administration

Based on its established oral bioavailability in preclinical models, Dactolisib is the right choice for long-term xenograft studies where repeated, less invasive oral gavage dosing is required to assess chronic anti-tumor efficacy. This avoids the stress and potential complications of repeated intraperitoneal or intravenous injections.

Preclinical Investigation of CNS Malignancies

For research focused on glioblastoma or brain metastases, Dactolisib's ability to penetrate the blood-brain barrier makes it a necessary tool. It allows for the direct testing of PI3K/mTOR inhibition on intracranial tumors, an application for which non-penetrant inhibitors are unsuitable.

Models of PI3Kα-Mutant Cancers

Given its high potency against the p110α isoform of PI3K (IC50 = 4 nM), Dactolisib is a highly relevant compound for studying cancer cell lines and patient-derived xenografts known to harbor activating mutations in the PIK3CA gene, a common oncogenic driver.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

469.19026037 Da

Monoisotopic Mass

469.19026037 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RUJ6Z9Y0DT

Pharmacology

Dactolisib is an orally bioavailable imidazoquinoline targeting the phosphatidylinositol 3 kinase (PI3K) and the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. Dactolisib inhibits PI3K kinase and mTOR kinase in the PI3K/AKT/mTOR kinase signaling pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K/mTOR-overexpressing tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Other CAS

915019-65-7

Wikipedia

Dactolisib

Dates

Last modified: 08-15-2023
1: Passacantilli I, Capurso G, Archibugi L, Calabretta S, Caldarola S, Loreni F, Delle Fave G, Sette C. Combined therapy with RAD001 e BEZ235 overcomes resistance of PET immortalized cell lines to mTOR inhibition. Oncotarget. 2014 Jul 30;5(14):5381-91. PubMed PMID: 25026292.
2: Park HS, Hong SK, Oh MM, Yoon CY, Jeong SJ, Byun SS, Cheon J, Lee SE, Moon du G. Synergistic antitumor effect of NVP-BEZ235 and sunitinib on docetaxel-resistant human castration-resistant prostate cancer cells. Anticancer Res. 2014 Jul;34(7):3457-68. PubMed PMID: 24982354.
3: Moon du G, Lee SE, Oh MM, Lee SC, Jeong SJ, Hong SK, Yoon CY, Byun SS, Park HS, Cheon J. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells. Int J Oncol. 2014 Sep;45(3):1027-35. doi: 10.3892/ijo.2014.2505. Epub 2014 Jun 19. PubMed PMID: 24969552; PubMed Central PMCID: PMC4121414.
4: Qu Y, Wu X, Yin Y, Yang Y, Ma D, Li H. Antitumor activity of selective MEK1/2 inhibitor AZD6244 in combination with PI3K/mTOR inhibitor BEZ235 in gefitinib-resistant NSCLC xenograft models. J Exp Clin Cancer Res. 2014 Jun 17;33:52. doi: 10.1186/1756-9966-33-52. PubMed PMID: 24939055; PubMed Central PMCID: PMC4074836.
5: Oishi T, Itamochi H, Kudoh A, Nonaka M, Kato M, Nishimura M, Oumi N, Sato S, Naniwa J, Sato S, Shimada M, Kigawa J, Harada T. The PI3K/mTOR dual inhibitor NVP-BEZ235 reduces the growth of ovarian clear cell carcinoma. Oncol Rep. 2014 Aug;32(2):553-8. doi: 10.3892/or.2014.3268. Epub 2014 Jun 13. PubMed PMID: 24927217.
6: Seixas JD, Luengo-Arratta SA, Diaz R, Saldivia M, Rojas-Barros DI, Manzano P, Gonzalez S, Berlanga M, Smith TK, Navarro M, Pollastri MP. Establishment of a structure-activity relationship of 1H-imidazo[4,5-c]quinoline-based kinase inhibitor NVP-BEZ235 as a lead for African sleeping sickness. J Med Chem. 2014 Jun 12;57(11):4834-48. doi: 10.1021/jm500361r. Epub 2014 May 21. PubMed PMID: 24805946; PubMed Central PMCID: PMC4099174.
7: Seo BR, Min KJ, Cho IJ, Kim SC, Kwon TK. Curcumin significantly enhances dual PI3K/Akt and mTOR inhibitor NVP-BEZ235-induced apoptosis in human renal carcinoma Caki cells through down-regulation of p53-dependent Bcl-2 expression and inhibition of Mcl-1 protein stability. PLoS One. 2014 Apr 17;9(4):e95588. doi: 10.1371/journal.pone.0095588. eCollection 2014. PubMed PMID: 24743574; PubMed Central PMCID: PMC3990719.
8: Kuger S, Cörek E, Polat B, Kämmerer U, Flentje M, Djuzenova CS. Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions. Breast Cancer (Auckl). 2014 Mar 16;8:39-49. doi: 10.4137/BCBCR.S13693. eCollection 2014. PubMed PMID: 24678241; PubMed Central PMCID: PMC3964191.
9: Hong SW, Shin JS, Moon JH, Kim YS, Lee J, Choi EK, Ha SH, Lee DH, Chung HN, Kim JE, Kim KP, Hong YS, Lee JL, Lee WJ, Choi EK, Lee JS, Jin DH, Kim TW. NVP-BEZ235, a dual PI3K/mTOR inhibitor, induces cell death through alternate routes in prostate cancer cells depending on the PTEN genotype. Apoptosis. 2014 May;19(5):895-904. doi: 10.1007/s10495-014-0973-4. PubMed PMID: 24652480.
10: Jebahi A, Villedieu M, Pétigny-Lechartier C, Brotin E, Louis MH, Abeilard E, Giffard F, Guercio M, Briand M, Gauduchon P, Lheureux S, Poulain L. PI3K/mTOR dual inhibitor NVP-BEZ235 decreases Mcl-1 expression and sensitizes ovarian carcinoma cells to Bcl-xL-targeting strategies, provided that Bim expression is induced. Cancer Lett. 2014 Jun 28;348(1-2):38-49. doi: 10.1016/j.canlet.2014.03.001. Epub 2014 Mar 18. PubMed PMID: 24650799.

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